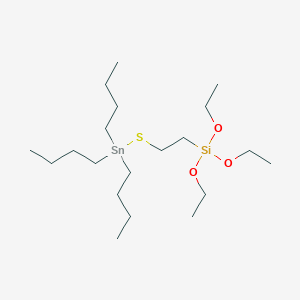![molecular formula C13H30OSi2 B14595025 {2-Ethenyl-3-[(trimethylsilyl)oxy]pentyl}(trimethyl)silane CAS No. 61077-57-4](/img/structure/B14595025.png)
{2-Ethenyl-3-[(trimethylsilyl)oxy]pentyl}(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-Ethenyl-3-[(trimethylsilyl)oxy]pentyl}(trimethyl)silane is an organosilicon compound characterized by the presence of trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making the compound useful in various applications . The compound’s structure includes an ethenyl group, which contributes to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-Ethenyl-3-[(trimethylsilyl)oxy]pentyl}(trimethyl)silane typically involves the reaction of appropriate precursors under controlled conditions. One common method is the hydrosilylation of alkenes with trimethylsilyl-protected alcohols. This reaction is often catalyzed by transition metals such as platinum or rhodium . The reaction conditions usually include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
{2-Ethenyl-3-[(trimethylsilyl)oxy]pentyl}(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes. These products are often used as intermediates in the synthesis of more complex organosilicon compounds .
Scientific Research Applications
{2-Ethenyl-3-[(trimethylsilyl)oxy]pentyl}(trimethyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the modification of biomolecules to enhance their stability and reactivity.
Medicine: It is explored for its potential in drug delivery systems due to its biocompatibility and ability to modify drug molecules.
Industry: The compound is used in the production of advanced materials, such as silicone-based coatings and adhesives
Mechanism of Action
The mechanism of action of {2-Ethenyl-3-[(trimethylsilyl)oxy]pentyl}(trimethyl)silane involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can lead to the formation of stable silicon-oxygen or silicon-carbon bonds, depending on the reaction conditions. The compound’s reactivity is largely influenced by the presence of the ethenyl group, which can participate in addition reactions .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride: Used as a silylating agent in organic synthesis.
Trimethylsilylacetylene: Used in cross-coupling reactions.
Trimethylsilyl ethyl ether: Used as a protecting group for alcohols
Uniqueness
{2-Ethenyl-3-[(trimethylsilyl)oxy]pentyl}(trimethyl)silane is unique due to its combination of ethenyl and trimethylsilyl groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring selective reactivity and high stability .
Properties
CAS No. |
61077-57-4 |
|---|---|
Molecular Formula |
C13H30OSi2 |
Molecular Weight |
258.55 g/mol |
IUPAC Name |
trimethyl-[4-(trimethylsilylmethyl)hex-5-en-3-yloxy]silane |
InChI |
InChI=1S/C13H30OSi2/c1-9-12(11-15(3,4)5)13(10-2)14-16(6,7)8/h9,12-13H,1,10-11H2,2-8H3 |
InChI Key |
VXQVIOXVHUUYGF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C[Si](C)(C)C)C=C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


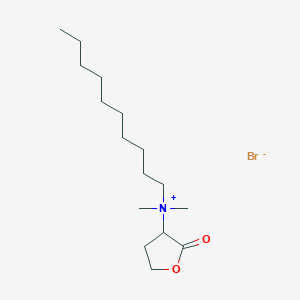

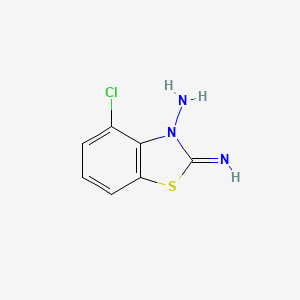
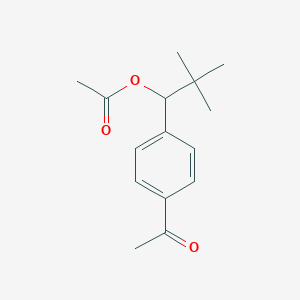
![Benzoic acid, 2-[[(2-nitrophenyl)methylene]amino]-, methyl ester](/img/structure/B14594973.png)
![(E)-1-[4-(Hexyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene](/img/structure/B14594976.png)

![2-[Ethyl(3-methylphenyl)amino]ethyl chloroacetate](/img/structure/B14594995.png)

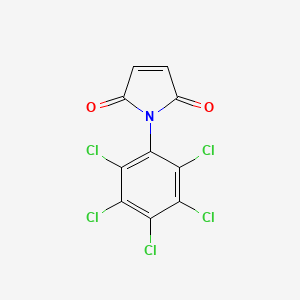
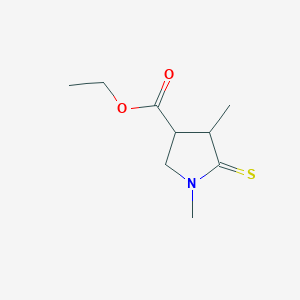
![4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene dibenzoate](/img/structure/B14595020.png)
